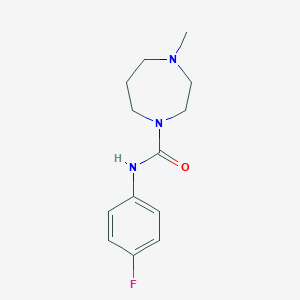

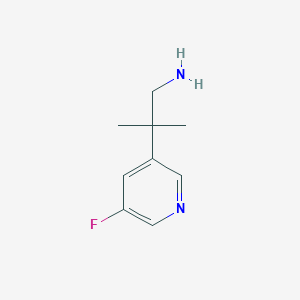

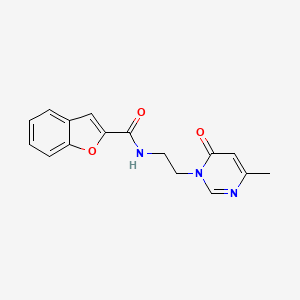

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” belongs to a class of organic compounds known as fluoropyridines . Fluoropyridines are characterized by a pyridine ring, which is a six-membered aromatic heterocycle, where one or more hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of fluoropyridines is a topic of ongoing research due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Various methods for the synthesis of fluoropyridines have been reported, including the Umemoto reaction and the Balts-Schiemann reaction .

Chemical Reactions Analysis

The chemical reactivity of “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” would be influenced by the presence of the fluorine atom and the amine group. Fluorine is highly electronegative, which can influence the electron distribution in the molecule and affect its reactivity. The amine group can act as a nucleophile in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” would be influenced by its molecular structure. Fluoropyridines generally have reduced basicity compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atom .

Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Potential Imaging Agents for Biological Applications

Fluoropyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, present a special interest as potential imaging agents for various biological applications . The synthetic methods for preparation of fluoropyridines are being reviewed along with some synthetic routes towards 18 F-substituted pyridines .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Activator of KV7 Channels

Compounds similar to 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine have been regarded to be activators of KV7 channels with analgesic properties .

Modification of Tetrahydrocarbazoles

A method for the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment was suggested, which consists in the reaction of 5-fluoro-3-vinylpyridine with tetrahydrocarbazoles under conditions of fluoride ion catalysis .

Orientations Futures

The future research directions for “2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications. For example, fluoropyridines have been found in various bioactive molecules and have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYLLBYZZEHIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CN=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2374493.png)

![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)

![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2374501.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)

![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)

![5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2374510.png)